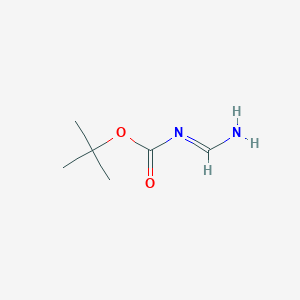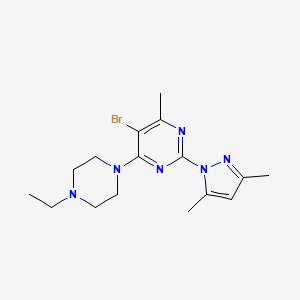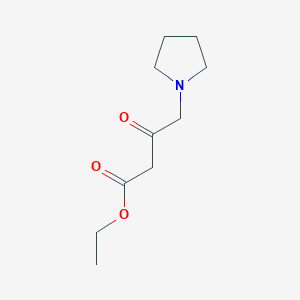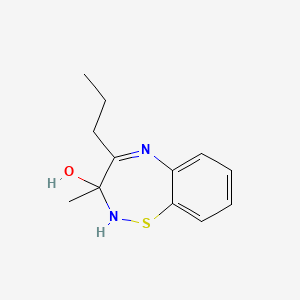![molecular formula C22H37NO5 B12638499 N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine CAS No. 918886-06-3](/img/structure/B12638499.png)
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine is a synthetic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a hydroxy group, a decyloxy group, and a tyrosine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine typically involves the condensation of tyrosine with a glycidyl ether derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of Glycidyl Ether: The glycidyl ether is synthesized from the corresponding alcohol (decanol) through a reaction with epichlorohydrin.
Condensation Reaction: The glycidyl ether is then reacted with tyrosine in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted tyrosine derivatives.
科学的研究の応用
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of surfactants and other industrial chemicals.
作用機序
The mechanism of action of N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine involves its interaction with specific molecular targets and pathways. The hydroxy and decyloxy groups play a crucial role in its binding affinity and activity. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect membrane properties.
類似化合物との比較
Similar Compounds
- N-[2-Hydroxy-3-(octyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
Uniqueness
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine is unique due to its specific chain length (decyloxy group), which influences its physicochemical properties and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, binding affinity, and biological effects.
特性
CAS番号 |
918886-06-3 |
|---|---|
分子式 |
C22H37NO5 |
分子量 |
395.5 g/mol |
IUPAC名 |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H37NO5/c1-2-3-4-5-6-7-8-9-14-28-17-20(25)16-23-21(22(26)27)15-18-10-12-19(24)13-11-18/h10-13,20-21,23-25H,2-9,14-17H2,1H3,(H,26,27)/t20?,21-/m0/s1 |
InChIキー |
DBTVFKRIOOSMQW-LBAQZLPGSA-N |
異性体SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
正規SMILES |
CCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)



![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)

![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)


![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)



